molecular formula C3H5BF3K B1592673 Potassium isopropenyltrifluoroborate CAS No. 395083-14-4

Potassium isopropenyltrifluoroborate

Cat. No. B1592673
M. Wt: 147.98 g/mol
InChI Key: QKBZHQPFHGKCOX-UHFFFAOYSA-N
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Description

Potassium isopropenyltrifluoroborate is an organotrifluoroborate that can be used as a reagent in the photoelectrochemical C-H alkylation reaction using transition-metal photocatalysts . It can also be used to prepare 2-isopropyl-4-methylquinoline by reacting with 4-methylquinoline (lepidine) in the presence of a photocatalyst .


Molecular Structure Analysis

The molecular formula of Potassium isopropenyltrifluoroborate is C3H5BF3K . The average mass is 147.976 Da and the monoisotopic mass is 148.007355 Da .


Chemical Reactions Analysis

Potassium isopropenyltrifluoroborate can be used in the photoelectrochemical C-H alkylation reaction using transition-metal photocatalysts . It can also be used to prepare 2-isopropyl-4-methylquinoline by reacting with 4-methylquinoline (lepidine) in the presence of a photocatalyst .


Physical And Chemical Properties Analysis

Potassium isopropenyltrifluoroborate is a solid with a melting point of 274-280 °C . The molecular formula is C3H5BF3K and the molecular weight is 147.98 .

Scientific Research Applications

Application in Gastroenterology

Potassium Isopropenyltrifluoroborate has been used in the treatment of Gastroesophageal Reflux Disease (GERD), a common disease caused by reflux of gastric contents to the esophagus .

Method of Application

The method of application involves the use of potassium-competitive acid inhibitors, which have been increasingly used in clinical practice . The study involved a systematic review and meta-analysis of randomized controlled trials comparing potassium-competitive acid inhibitors to Proton-pump inhibitors (PPIs) monotherapy or placebo with respect to efficacy and safety in GERD .

Results and Outcomes

The study found that potassium-competitive acid inhibitors are non-inferior to PPIs as therapy for patients with GERD . The safety outcomes for potassium-competitive acid inhibitors are similar to those for PPIs . The healing rates of GERD with potassium-competitive acid inhibitors versus PPI/placebo were significantly higher . The overall incidence of adverse events with potassium-competitive acid inhibitors versus PPI/placebo was similar .

Application in Photoelectrochemical C-H Alkylation

Potassium Isopropenyltrifluoroborate can be used as a reagent in the photoelectrochemical C-H alkylation reaction using transition-metal photocatalysts .

Method of Application

The method of application involves the use of transition-metal photocatalysts in a photoelectrochemical C-H alkylation reaction .

Application in Preparation of 2-isopropyl-4-methylquinoline

Potassium Isopropenyltrifluoroborate can be used to prepare 2-isopropyl-4-methylquinoline by reacting with 4-methylquinoline (lepidine) in the presence of a photocatalyst .

Method of Application

The method of application involves reacting Potassium Isopropenyltrifluoroborate with 4-methylquinoline (lepidine) in the presence of a photocatalyst .

Application in Photoelectrochemical C-H Alkylation

Potassium Isopropenyltrifluoroborate can be used as a reagent in the photoelectrochemical C-H alkylation reaction using transition-metal photocatalysts .

Method of Application

The method of application involves the use of transition-metal photocatalysts in a photoelectrochemical C-H alkylation reaction .

Application in Preparation of 2-isopropyl-4-methylquinoline

Potassium Isopropenyltrifluoroborate can be used to prepare 2-isopropyl-4-methylquinoline by reacting with 4-methylquinoline (lepidine) in the presence of a photocatalyst .

Method of Application

The method of application involves reacting Potassium Isopropenyltrifluoroborate with 4-methylquinoline (lepidine) in the presence of a photocatalyst .

Safety And Hazards

While specific safety and hazards information for Potassium isopropenyltrifluoroborate is not available in the search results, it is generally recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapours, mist, or gas when handling similar chemicals .

properties

IUPAC Name

potassium;trifluoro(prop-1-en-2-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BF3.K/c1-3(2)4(5,6)7;/h1H2,2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBZHQPFHGKCOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C(=C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635452
Record name Potassium trifluoro(prop-1-en-2-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium isopropenyltrifluoroborate

CAS RN

395083-14-4
Record name Potassium trifluoro(prop-1-en-2-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium (prop-1-en-2-yl)trifluoroborate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium isopropenyltrifluoroborate
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Potassium isopropenyltrifluoroborate
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Potassium isopropenyltrifluoroborate
Reactant of Route 4
Potassium isopropenyltrifluoroborate
Reactant of Route 5
Potassium isopropenyltrifluoroborate
Reactant of Route 6
Potassium isopropenyltrifluoroborate

Citations

For This Compound
41
Citations
M Ueda, Y Kato, N Taniguchi, T Morisaki - Organic Letters, 2020 - ACS Publications
… For example, potassium isopropenyltrifluoroborate (2b) reacted with 1h to give 3m in 75% … For the ATRA of alkyl bromides, potassium isopropenyltrifluoroborate (2b) served as the …
Number of citations: 19 pubs.acs.org
S Darses, JP Genet - Chemical reviews, 2008 - ACS Publications
… Molander et al. have shown that potassium isopropenyltrifluoroborate could be obtained from 2-bromopropene in a one-pot procedure involving lithium−bromine exchange, boronation …
Number of citations: 779 pubs.acs.org
QI Churches, JF Hooper, CA Hutton - The Journal of Organic …, 2015 - ACS Publications
… The title compound was prepared from potassium isopropenyltrifluoroborate 13a (55 mg, 0.374 mmol) and N-methyliminodiacetic acid (118 mg, 0.8 mmol) according to general …
Number of citations: 64 pubs.acs.org
GA Molander, MR Rivero - Organic Letters, 2002 - ACS Publications
The palladium-catalyzed coupling reaction of potassium alkenyltrifluoroborates with aryl or alkenyl halides or triflates proceeds readily with good yields. The trifluoroborates are air- and …
Number of citations: 321 pubs.acs.org
SA Ramachandran, AK Agarwal, MM Kamble… - Available at SSRN … - papers.ssrn.com
… The palladium-catalyzed coupling of 30 with potassium isopropenyltrifluoroborate provided olefin 31 which could then be hydrogenated to afford pyrazine derivative 10. …
Number of citations: 1 papers.ssrn.com
CN Zhou, HH Xie, ZA Zheng, YC Xiao… - … A European Journal, 2018 - Wiley Online Library
… In addition, potassium isopropenyltrifluoroborate was also efficient coupling partners for this transformation to give the desired product 3 sa in 46 % yield. …
EM Simmons, B Mudryk, AG Lee, Y Qiu… - … Process Research & …, 2017 - ACS Publications
… We began our studies by investigating the Rh-catalyzed asymmetric addition of potassium isopropenyltrifluoroborate (3c) to 2, which was previously developed by Lalic and Corey. (6) It …
Number of citations: 23 pubs.acs.org
B St Onge, SM Taimoory, J Battersby… - The Journal of …, 2021 - ACS Publications
The Lewis acid-mediated Nicholas reactions of propargyl acetate–Co 2 (CO) 6 complexes with a series of potassium alkynyltrifluoroborates and potassium alkenyltrifluoroborates are …
Number of citations: 1 pubs.acs.org
MY Lyu, Z Zhong, VKY Lo, HNC Wong… - Angewandte Chemie …, 2020 - Wiley Online Library
… As expected, bromide 19 smoothly underwent sterically hindered Suzuki–Miyaura coupling with potassium isopropenyltrifluoroborate to produce the alkene 20 in 80 % yield as an …
Number of citations: 11 onlinelibrary.wiley.com
HNC Wong, MY Lyu, Z Zhong, VKY Lo… - Angewandte Chemie …, 2020 - hub.hku.hk
… potassium isopropenyltrifluoroborate to produce the alkene 20 in 80% yield as an inseparable atropisomeric mixture (ca. 3:1). Attempts at direct hydrogenation of alkene 20 using a …
Number of citations: 0 hub.hku.hk

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